5,6,7,8-Tetrahydrochinazolin-4-amin

Übersicht

Beschreibung

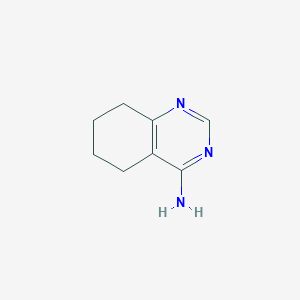

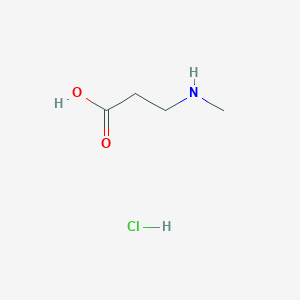

5,6,7,8-Tetrahydroquinazolin-4-amine is a chemical compound with the CAS Number: 200412-97-1 . It has a molecular weight of 149.2 .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroquinazolin-4-amine consists of a total of 40 bond(s). There are 19 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aromatic), and 1 Pyrimidine(s) .Wissenschaftliche Forschungsanwendungen

Entwicklung von Anti-Tuberkulose-Medikamenten

Diese Verbindung wurde als potenzieller Kandidat für die Entwicklung von Anti-Tuberkulose (TB)-Medikamenten identifiziert, da sie mit Enzymen interagiert, die für physiologische Funktionen in Mycobacterium tuberculosis unerlässlich sind .

Synthese von Tetrahydrochinazolinen

Sie dient als Vorläufer für die Synthese neuer Reihen von Tetrahydrochinazolinen, die unter milden Bedingungen mit hervorragenden Ausbeuten und einfacher Aufarbeitung erzielt werden können .

Hypoglykämische Aktivität

Derivate von 5,6,7,8-Tetrahydrochinazolin-4-amin haben eine potente hypoglykämische Aktivität gezeigt, was sie in der Diabetesforschung relevant macht .

Antibakterielle Bewertung

Die Verbindung wurde bei der Synthese und Charakterisierung neuer Moleküle mit potenziellen antibakteriellen Eigenschaften verwendet .

Antivirale Studie

Es gibt Forschungsergebnisse, die auf die Verwendung dieser Verbindung in antiviralen Studien hindeuten, obwohl in den Suchergebnissen keine spezifischen Details zu ihrer Wirksamkeit und ihrem Mechanismus angegeben sind .

Chemische Katalogisierung

Sie ist in chemischen Katalogen wie Sigma-Aldrich aufgeführt, was auf ihre Verwendung in verschiedenen Forschungs- und Entwicklungsaktivitäten hindeutet .

MDPI - Synthese neuer Derivate Springer - Synthese, Charakterisierung und in-vitro-antibakterielle Bewertung Springer - Synthese und antivirale Studie Sigma-Aldrich - Chemischer Katalog

Wirkmechanismus

Target of Action

It’s worth noting that quinazoline derivatives have been associated with various biological activities, including analgesic and anti-inflammatory effects .

Mode of Action

It’s known that quinazoline derivatives can interact with their targets in a way that disrupts normal cellular functions, leading to various downstream effects .

Biochemical Pathways

Given the broad range of biological activities associated with quinazoline derivatives, it’s likely that multiple pathways are impacted .

Result of Action

It’s known that quinazoline derivatives can have a range of effects, including cytotoxic activity .

Biochemische Analyse

Biochemical Properties

5,6,7,8-Tetrahydroquinazolin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. Molecular docking studies have shown that 5,6,7,8-Tetrahydroquinazolin-4-amine exhibits high binding affinity towards essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These interactions suggest that 5,6,7,8-Tetrahydroquinazolin-4-amine may be a promising candidate for the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the compound has shown high inhibition activity against β-glucosidase, indicating potential for diabetes treatment .

Cellular Effects

5,6,7,8-Tetrahydroquinazolin-4-amine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like DHFR and Mt PanK can disrupt essential metabolic pathways in Mycobacterium tuberculosis, leading to inhibited bacterial growth . Furthermore, its inhibition of β-glucosidase suggests an impact on glucose metabolism, which could be beneficial for managing diabetes .

Molecular Mechanism

The molecular mechanism of 5,6,7,8-Tetrahydroquinazolin-4-amine involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as DHFR, Mt PanK, and Mt DprE1, inhibiting their activity and disrupting essential metabolic processes in Mycobacterium tuberculosis . This inhibition can lead to the accumulation of toxic metabolites and hinder bacterial growth. Additionally, the compound’s inhibition of β-glucosidase affects glucose metabolism, potentially lowering blood sugar levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-Tetrahydroquinazolin-4-amine have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under mild conditions, making it suitable for further functionalization and study . Long-term studies have indicated that 5,6,7,8-Tetrahydroquinazolin-4-amine maintains its inhibitory effects on target enzymes, suggesting sustained bioactivity .

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydroquinazolin-4-amine vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher dosages, toxic effects may be observed, indicating a threshold for safe and effective use . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

5,6,7,8-Tetrahydroquinazolin-4-amine is involved in metabolic pathways that include interactions with enzymes such as DHFR, Mt PanK, and Mt DprE1 . These interactions disrupt essential metabolic processes in Mycobacterium tuberculosis, leading to inhibited bacterial growth . Additionally, the compound’s inhibition of β-glucosidase affects glucose metabolism, potentially offering therapeutic benefits for diabetes management .

Transport and Distribution

The transport and distribution of 5,6,7,8-Tetrahydroquinazolin-4-amine within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

5,6,7,8-Tetrahydroquinazolin-4-amine’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it ensures that the compound reaches its target enzymes and exerts its inhibitory effects effectively .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNNEXWZHCXUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 5,6,7,8-tetrahydroquinazolin-4-amine derivatives interact with their biological targets and what are the downstream effects?

A1: Research suggests that certain 5,6,7,8-tetrahydroquinazolin-4-amine derivatives act as tubulin polymerization inhibitors, specifically targeting the colchicine-binding site. [] This interaction disrupts the formation of microtubules, essential components of the cytoskeleton. [] Consequently, these compounds can interfere with crucial cellular processes like mitosis, ultimately leading to cell cycle arrest and cell death. This mechanism is similar to that observed with combretastatin A-4, a known anti-cancer agent. []

Q2: What is the impact of structural modifications on the activity of 5,6,7,8-tetrahydroquinazolin-4-amine derivatives?

A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the 5,6,7,8-tetrahydroquinazolin-4-amine scaffold significantly influence its biological activity. For instance, introducing a cyclohexane or cycloheptane ring annulated with the pyrimidine moiety, along with specific substitutions at positions 2 and 4 of the pyrimidine ring, can dramatically alter the compound's potency against various cancer cell lines. [] Further research explored the impact of various substituents on the quinazoline core, revealing that some modifications could enhance selectivity for specific domains of the p97 ATPase, a potential target in cancer therapy. [] These findings highlight the importance of precise structural modifications in optimizing the potency and selectivity of these compounds for desired targets.

Q3: Have there been any attempts to improve the delivery of 5,6,7,8-tetrahydroquinazolin-4-amine derivatives?

A3: Yes, researchers have explored encapsulating a potent 5,6,7,8-tetrahydroquinazolin-4-amine derivative, N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine, within biocompatible nanocontainers composed of Ca2+ or Mg2+ cross-linked alginate. [] This encapsulation strategy aimed to improve the compound's delivery and potentially enhance its therapeutic efficacy while maintaining its cytotoxic activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)

![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)

![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)

![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)

![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)